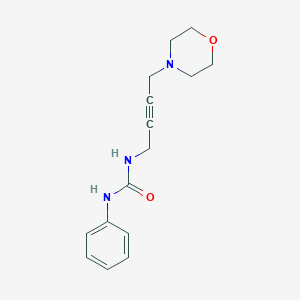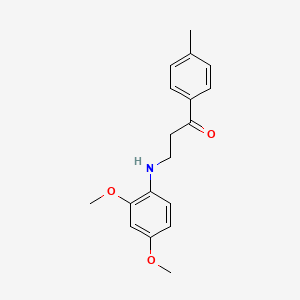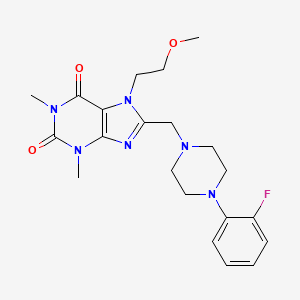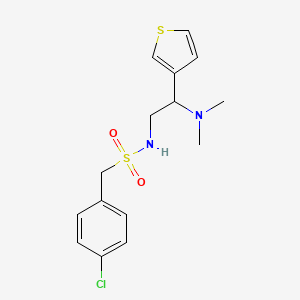
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea, also known as MPBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPBU is a small molecule inhibitor that can selectively target specific enzymes and proteins, making it a valuable tool for studying biological processes and developing new therapeutic strategies.
作用机制
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea works by binding to specific enzymes and proteins, inhibiting their activity and preventing them from carrying out their biological functions. The exact mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea varies depending on the specific target it is designed to inhibit.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea depend on the specific target it is designed to inhibit. In general, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea can affect various cellular processes, including cell division, protein synthesis, and signaling pathways. 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has also been shown to modulate the activity of specific neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea in lab experiments is its selectivity, which allows researchers to target specific enzymes and proteins without affecting other cellular processes. 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea is also relatively easy to use and can be synthesized in large quantities. However, one limitation of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea is its potential toxicity, which can vary depending on the specific target it is designed to inhibit. Researchers must also be careful when interpreting results obtained using 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea, as off-target effects can occur.
未来方向
There are several potential future directions for the use of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea in scientific research. One area of interest is the development of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea-based therapies for cancer and other diseases. Another potential direction is the use of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea as a tool for studying the role of specific enzymes and proteins in cellular processes. Additionally, further research is needed to better understand the potential side effects and limitations of using 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea in lab experiments.
合成方法
The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 4-morpholinobutyne with phenylisocyanate in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea.
科学研究应用
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been used in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. In neuroscience, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been used to study the role of specific proteins in the development and function of the nervous system. In immunology, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been shown to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
1-(4-morpholin-4-ylbut-2-ynyl)-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-15(17-14-6-2-1-3-7-14)16-8-4-5-9-18-10-12-20-13-11-18/h1-3,6-7H,8-13H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGMOMYTFPWTDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2353746.png)

![Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate](/img/structure/B2353748.png)


![1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2353754.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2353756.png)


![3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2353759.png)
![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)

![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2353767.png)
![3-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2353768.png)